molecular formula C17H15ClN4O3 B11502948 2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile

2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No.: B11502948
M. Wt: 358.8 g/mol
InChI Key: KYMUGEDMBCIRMV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile typically involves multiple steps. One common method includes the aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones, followed by reduction and further reactions with Grignard reagents . The reaction conditions often involve the use of solvents like ethanol and reagents such as paraformaldehyde and morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might produce a more saturated compound.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biological pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its pyridazine ring and morpholine moiety contribute to its distinct chemical properties and biological effects.

Properties

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-6-(morpholine-4-carbonyl)-3-oxopyridazine-4-carbonitrile

InChI

InChI=1S/C17H15ClN4O3/c1-11-14(10-19)16(23)22(13-4-2-12(18)3-5-13)20-15(11)17(24)21-6-8-25-9-7-21/h2-5H,6-9H2,1H3

InChI Key

KYMUGEDMBCIRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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